6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Overview
Description
6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Treatment and KRAS Inhibition
6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized as KRAS covalent inhibitors, showing promise for treating cancer and diseases associated with KRAS activity (De, 2022).
Potential Ligands for GABA Receptor
Derivatives of this compound have been investigated as potential ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex (Weber, Bartsch, & Erker, 2002).
Analgesic Effects and DAAO Inhibition
The compound 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, a derivative, has been evaluated for its potential as a d-amino acid oxidase inhibitor, showing analgesic effects and potential for treating chronic pain (Xie et al., 2016).
Stabilization of Covalent Dihydrates
The role of trifluoromethyl groups in stabilizing covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines, including this compound derivatives, has been explored (Cushman, Wong, & Bacher, 1986).
Bioactive Metabolites in Actinobacteria
Bioactive metabolites, including a cyclic dipeptide related to this compound, have been identified in Streptomyces sp., showing cytotoxic activity (Sobolevskaya et al., 2008).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been suggested to have potential antimitotic properties , indicating that they may interact with proteins involved in cell division.
Mode of Action
If it indeed has antimitotic properties like its analogs , it may interfere with the normal function of microtubules, essential components of the cell’s cytoskeleton involved in mitosis.
Biochemical Pathways
If it acts as an antimitotic agent , it could impact the cell cycle, particularly the M phase (mitosis), and potentially lead to cell cycle arrest or apoptosis.
Result of Action
If it acts as an antimitotic agent , it could lead to cell cycle arrest or apoptosis, affecting the growth and proliferation of cells.
Properties
IUPAC Name |
6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-3-5-6(9-4)11-8(13)7(12)10-5/h2-3H,1H3,(H,10,12)(H,9,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJQZVUJFGDORP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445655 | |
Record name | 6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144435-06-3 | |
Record name | 6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.